

# **Aureonitol chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



# An In-depth Technical Guide to Aureonitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Aureonitol**, a tetrahydrofuran derivative with significant antiviral properties. It covers its chemical structure, physicochemical properties, biological activity, and detailed experimental protocols relevant to its study.

# **Chemical Structure and Properties**

**Aureonitol** is a natural product isolated from fungi of the Chaetomium genus, such as Chaetomium coarctatum and Chaetomium globosum[1][2]. Its structure was confirmed through total synthesis, which also established its absolute stereochemistry as (2S,3R,4S)[3][4]. The molecule features a central tetrahydrofuran ring with two unsaturated side chains.

**Figure 1:** 2D representation of **Aureonitol**'s chemical structure.

# **Physicochemical Properties**

The key physicochemical properties of **Aureonitol** are summarized in the table below. This data is compiled from comprehensive chemical databases and literature.[2]



| Property                | Value                                                                       | Reference |
|-------------------------|-----------------------------------------------------------------------------|-----------|
| IUPAC Name              | (2S,3R,4S)-2-[(1E)-buta-1,3-dienyl]-4-[(1E,3E)-penta-1,3-dienyl]oxolan-3-ol |           |
| CAS Number              | 71774-51-1                                                                  | _         |
| Molecular Formula       | C13H18O2                                                                    | _         |
| Molecular Weight        | 206.28 g/mol                                                                | _         |
| Canonical SMILES        | C/C=C/C=C/[C@H]1CO<br>INVALID-LINK/C=C/C=C                                  |           |
| InChl Key               | DTLKTHCXEMHTIQ-<br>DBCNHVMASA-N                                             |           |
| XLogP3-AA               | 2.3                                                                         | _         |
| Hydrogen Bond Donors    | 1                                                                           | _         |
| Hydrogen Bond Acceptors | 2                                                                           | _         |
| Rotatable Bond Count    | 6                                                                           | _         |
| Appearance              | Solid                                                                       | _         |
| Solubility              | Soluble in DMSO, Methanol                                                   | _         |

## **Biological Activity and Mechanism of Action**

**Aureonitol** has demonstrated potent antiviral activity, particularly against influenza A and B viruses. It is significantly more effective against the influenza A(H3N2) subtype. The primary mechanism of action is the inhibition of viral entry into host cells.

#### **Anti-Influenza Activity**

**Aureonitol** targets the influenza surface glycoprotein hemagglutinin (HA), which is responsible for binding to sialic acid receptors on the host cell surface. By binding to the sialic acid binding site of HA, **Aureonitol** effectively blocks the virus from attaching to and entering host cells.



This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which act on viral release.



Figure 2: Aureonitol's Mechanism of Influenza Inhibition

Click to download full resolution via product page

Figure 2: Aureonitol's mechanism of influenza inhibition.

# **Quantitative Biological Data**

The antiviral efficacy and cytotoxicity of **Aureonitol** have been quantified in several studies. The tables below summarize these findings.

Table 1: In Vitro Antiviral Activity of Aureonitol



| Virus Strain                                  | Cell Line | моі  | EC <sub>50</sub> (nM) | СС50 (µМ) | Selectivity<br>Index (SI)** |
|-----------------------------------------------|-----------|------|-----------------------|-----------|-----------------------------|
| Influenza<br>A/Udorn/307/<br>72 (H3N2)        | MDCK      | 0.01 | 30                    | 1426      | 47,533                      |
| Influenza<br>A/Udorn/307/<br>72 (H3N2)        | MDCK      | 0.05 | 100                   | 1426      | 14,260                      |
| Clinical<br>Isolate<br>(H3N2)                 | MDCK      | 0.05 | 312                   | 1426      | 4,570                       |
| Clinical<br>Isolate<br>(H1N1)                 | MDCK      | 0.05 | 417                   | 1426      | 3,419                       |
| Influenza<br>B/Lee/40                         | MDCK      | 0.05 | 860                   | 1426      | 1,658                       |
| Multiplicity of Infection                     |           |      |                       |           |                             |
| **SI = CC <sub>50</sub> /<br>EC <sub>50</sub> | _         |      |                       |           |                             |

Table 2: Hemagglutination Inhibition Activity of Aureonitol

| Virus Strain                    | Minimal Inhibitory Concentration (MIC) (nM) |
|---------------------------------|---------------------------------------------|
| Influenza A/Udorn/307/72 (H3N2) | 60                                          |
| Clinical Isolate (H3N2)         | 120                                         |
| Clinical Isolate (H1N1)         | 100                                         |
| Influenza B/Lee/40              | 200                                         |



## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize **Aureonitol**'s antiviral properties, adapted from Sacramento et al., 2015.

### **Cytotoxicity Assay**

The cytotoxicity of **Aureonitol** is determined using the MTT assay in Madin-Darby Canine Kidney (MDCK) cells.

- Cell Seeding: Plate MDCK cells in 96-well plates at a density of 1x10<sup>4</sup> cells/well.
- Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere to allow cell adherence.
- Compound Addition: Prepare serial dilutions of Aureonitol in cell culture medium. Add the
  dilutions to the wells and incubate for 48 hours.
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Solubilization: Remove the medium and add 100  $\mu L$  of DMSO to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
- Calculation: The 50% cytotoxic concentration (CC<sub>50</sub>) is calculated using non-linear regression analysis of the dose-response curves.

#### **Hemagglutination Inhibition (HAI) Assay**

This assay measures the ability of **Aureonitol** to prevent virus-induced agglutination of red blood cells (RBCs).





Figure 3: Experimental Workflow for HAI Assay

Click to download full resolution via product page

Figure 3: Experimental workflow for the Hemagglutination Inhibition (HAI) Assay.

- Compound Dilution: Perform two-fold serial dilutions of Aureonitol in PBS in a V-bottom 96well plate.
- Virus Addition: Add 4 Hemagglutination Units (HAU) of the influenza virus to each well containing the compound.
- Pre-incubation: Incubate the plate for 30 minutes at room temperature to allow the compound to interact with the virus.



- RBC Addition: Add a 0.5% suspension of guinea pig red blood cells to each well.
- Incubation: Gently mix and incubate the plate for 1 hour at room temperature.
- Observation: The Minimal Inhibitory Concentration (MIC) is determined as the lowest concentration of **Aureonitol** that completely inhibits hemagglutination (observed as a "button" of RBCs at the bottom of the well).

#### **Molecular Docking Protocol**

In silico studies are used to predict the binding interaction between **Aureonitol** and the influenza hemagglutinin protein.

- · Protein and Ligand Preparation:
  - Obtain the crystal structure of influenza HA (e.g., from the Protein Data Bank, PDB).
  - Design the 3D structure of **Aureonitol** using molecular modeling software (e.g., Accelrys Draw) and optimize its geometry.
- Docking Software: Use a docking program such as ArgusLab or AutoDock Vina.
- Define Binding Site: Define the docking grid box to encompass the sialic acid binding site on the globular head of the HA protein. A typical grid size might be 25 x 25 x 25 Å.
- Docking Simulation:
  - Perform the docking simulation, treating the ligand (Aureonitol) as flexible and the protein (HA) as rigid.
  - Generate a set number of binding poses (e.g., 150).
  - Repeat the docking run multiple times to ensure convergence and identify the most favorable poses.
- Analysis:
  - Analyze the results to identify the lowest energy binding poses.



 Use visualization software (e.g., PoseView, PyMOL) to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between **Aureonitol** and the amino acid residues in the HA binding pocket (e.g., Tyr98, His183, Glu190).

#### Conclusion

**Aureonitol** is a promising antiviral compound with a well-defined chemical structure and a clear mechanism of action against influenza viruses. Its ability to inhibit viral entry by targeting the highly conserved hemagglutinin protein makes it an attractive candidate for further drug development, particularly in the context of emerging resistance to existing antiviral drugs. The high selectivity index indicates a favorable safety profile for in vitro applications. The detailed protocols provided herein serve as a foundation for researchers aiming to further investigate **Aureonitol** and its analogues as potential anti-influenza therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Aureonitol, a Fungi-Derived Tetrahydrofuran, Inhibits Influenza Replication by Targeting Its Surface Glycoprotein Hemagglutinin | PLOS One [journals.plos.org]
- 2. Aureonitol | C13H18O2 | CID 25064137 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Total synthesis and proof of relative stereochemistry of (-)-aureonitol PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Aureonitol chemical structure and properties].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264973#aureonitol-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com